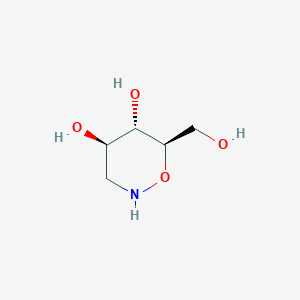
Tetrahydrooxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrooxazine is an organic compound belonging to the class of 1,2-oxazinanes. These compounds contain an oxazinane ring with the nitrogen atom and the oxygen atom at positions 1 and 2, respectively . This compound is a small molecule with the chemical formula C₅H₁₁NO₄ and a molecular weight of 149.1451 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrooxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with aldehydes or ketones, followed by cyclization to form the oxazinane ring . The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like distillation or crystallization may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrooxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted oxazinanes.
Scientific Research Applications
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tetrahydrooxazine involves its interaction with specific molecular targets, such as enzymes. For example, this compound derivatives have been shown to inhibit glycosidases by binding to the active site of the enzyme and mimicking the transition state of the substrate . This inhibition can disrupt the enzyme’s activity and affect various biological processes.
Comparison with Similar Compounds
Similar Compounds
Isofagomine: A glycosidase inhibitor with a similar mechanism of action.
1-Deoxynojirimycin: Another glycosidase inhibitor with structural similarities to tetrahydrooxazine.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the oxazinane ring. This structure allows it to interact with enzymes in a distinct manner, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(4R,5S,6R)-6-(hydroxymethyl)oxazinane-4,5-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-4-5(9)3(8)1-6-10-4/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |
InChI Key |
KHVCOYGKHDJPBZ-WDCZJNDASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](ON1)CO)O)O |
Canonical SMILES |
C1C(C(C(ON1)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)
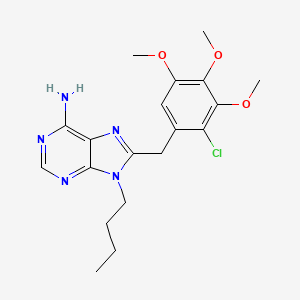

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
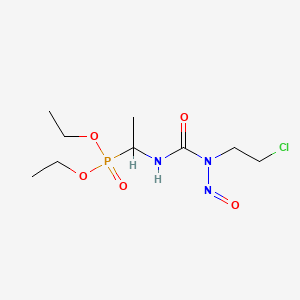
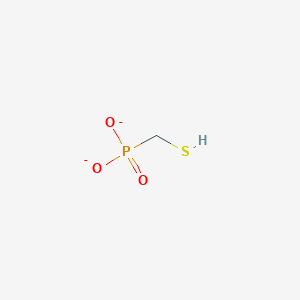
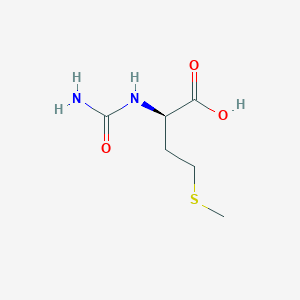
![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)

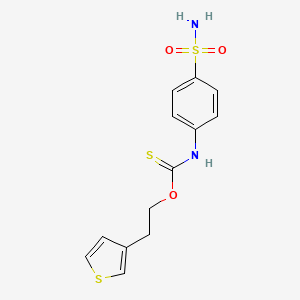
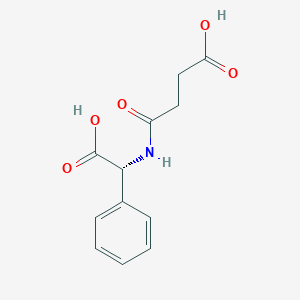
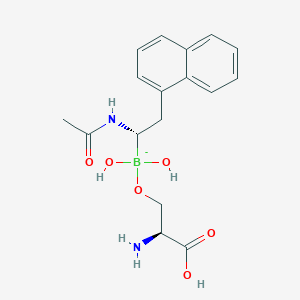
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
